molecular formula C25H23N5O2 B3869669 nicotinaldehyde [4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone

nicotinaldehyde [4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone

Cat. No. B3869669
M. Wt: 425.5 g/mol
InChI Key: NAQFQEFSTWEVRS-JVWAILMASA-N
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Description

The compound “nicotinaldehyde [4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms . The molecule also contains a hydrazone group, which is a class of organic compounds with the structure R1R2C=NNH2. They are often used in the synthesis of other organic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrimidine ring, followed by the introduction of the various phenyl groups. The final step would likely involve the formation of the hydrazone through a reaction with a hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The presence of the nitrogen atoms in the pyrimidine ring and the hydrazone group would likely result in a molecule with multiple potential sites for hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The pyrimidine ring and the hydrazone group are both reactive and could participate in a variety of reactions .

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2/c1-17-6-8-19(9-7-17)21-14-22(20-10-11-23(31-2)24(13-20)32-3)29-25(28-21)30-27-16-18-5-4-12-26-15-18/h4-16H,1-3H3,(H,28,29,30)/b27-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQFQEFSTWEVRS-JVWAILMASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CN=CC=C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=CN=CC=C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotinaldehyde [4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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